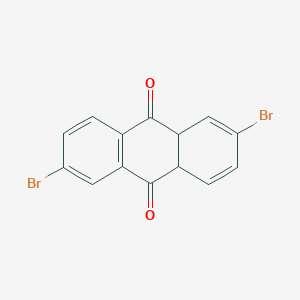
2,6-Dibromoanthracene-9,10(4aH,9aH)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dibromoanthracene-9,10(4aH,9aH)-dione is an organic compound that belongs to the family of anthraquinones. Anthraquinones are known for their diverse applications in dyes, pigments, and as intermediates in organic synthesis. The presence of bromine atoms in the structure can significantly alter the chemical properties and reactivity of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromoanthracene-9,10(4aH,9aH)-dione typically involves the bromination of anthracene-9,10-dione. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as chloroform or carbon tetrachloride, and the temperature is maintained to ensure selective bromination at the 2 and 6 positions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromoanthracene-9,10(4aH,9aH)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can remove the bromine atoms or reduce the quinone to a hydroquinone.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroquinones.
Scientific Research Applications
2,6-Dibromoanthracene-9,10(4aH,9aH)-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and interaction with biological macromolecules.
Industry: Used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 2,6-Dibromoanthracene-9,10(4aH,9aH)-dione involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms can enhance the compound’s binding affinity and specificity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloroanthracene-9,10(4aH,9aH)-dione
- 2,6-Diiodoanthracene-9,10(4aH,9aH)-dione
- 2,6-Difluoroanthracene-9,10(4aH,9aH)-dione
Comparison
Compared to its analogs, 2,6-Dibromoanthracene-9,10(4aH,9aH)-dione may exhibit unique reactivity and properties due to the presence of bromine atoms. Bromine is larger and more polarizable than chlorine, fluorine, or iodine, which can influence the compound’s chemical behavior and interactions.
Properties
Molecular Formula |
C14H8Br2O2 |
|---|---|
Molecular Weight |
368.02 g/mol |
IUPAC Name |
2,6-dibromo-4a,9a-dihydroanthracene-9,10-dione |
InChI |
InChI=1S/C14H8Br2O2/c15-7-1-3-9-11(5-7)14(18)10-4-2-8(16)6-12(10)13(9)17/h1-6,9,11H |
InChI Key |
XNNSTWJSSSRGIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2C1C(=O)C3=C(C2=O)C=CC(=C3)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















